molecular formula C20H27ClN2O5 B1236390 F 461 (pharmaceutical) CAS No. 60766-34-9

F 461 (pharmaceutical)

Cat. No.: B1236390
CAS No.: 60766-34-9
M. Wt: 410.9 g/mol
InChI Key: BBZRUDQDZDNILB-UHFFFAOYSA-N
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Description

F 461 (5-bromo-2-chloro-N-(6-chloro-2-methyl-3-pyridinyl)-3-pyridinecarboxamide) is a synthetic small-molecule compound with a molecular formula of C₁₂H₈BrCl₂N₂O and a molecular weight of 354.02 g/mol. It is characterized by a pyridine backbone substituted with bromine, chlorine, and methyl groups, contributing to its unique physicochemical and pharmacological properties. The compound is synthesized via a multi-step reaction involving the coupling of 5-bromo-2-chloro-3-pyridinecarboxylic acid chloride with 3-amino-2-chloro-6-methylpyridine in acetonitrile, followed by purification .

Key properties include:

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO).
  • Log S (ESOL): -3.05, indicating moderate aqueous solubility.
  • CYP Inhibition: No significant inhibition of cytochrome P450 enzymes, reducing drug-drug interaction risks .

Properties

CAS No.

60766-34-9

Molecular Formula

C20H27ClN2O5

Molecular Weight

410.9 g/mol

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 5-(4-nitrophenyl)furan-2-carboxylate;hydrochloride

InChI

InChI=1S/C20H26N2O5.ClH/c1-5-21(6-2)13-20(3,4)14-26-19(23)18-12-11-17(27-18)15-7-9-16(10-8-15)22(24)25;/h7-12H,5-6,13-14H2,1-4H3;1H

InChI Key

BBZRUDQDZDNILB-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Other CAS No.

60766-34-9

Synonyms

3-diethylamino-2,2-dimethylpropyl 5-(p-nitrophenyl)-2-furoate hydrochloride
F 461
F-461

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

F 461 belongs to a class of halogenated pyridine derivatives. Below is a detailed comparison with structurally and functionally analogous compounds (Table 1), supported by experimental and computational data.

Table 1: Comparative Analysis of F 461 and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Similarity Score
F 461 C₁₂H₈BrCl₂N₂O 354.02 Moderate solubility, BBB permeability, no CYP inhibition Reference
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate C₈H₆BrNO₃ 244.05 High Log P (2.15), low GI absorption, PAINS alerts (structural liabilities) 0.87
5-Bromo-3-methylpyridin-2(1H)-one C₆H₆BrNO 188.02 Low molecular weight, high solubility (Log S = -1.98), CYP2D6 inhibition 0.82
3-Bromo-4-pivalamidobenzoic acid C₁₂H₁₄BrNO₃ 308.15 High TPSA (72.43 Ų), poor BBB permeability, P-gp substrate 0.75
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 235.27 High synthetic accessibility (2.07), Brenk alerts (toxicity risks) 0.71

Key Findings

Structural and Functional Divergence :

  • F 461’s halogenated pyridine core differentiates it from carboxylate or boronic acid derivatives (e.g., Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate and (3-Bromo-5-chlorophenyl)boronic acid). These structural differences impact solubility, with F 461 showing moderate solubility compared to highly polar boronic acids .
  • Unlike 5-Bromo-3-methylpyridin-2(1H)-one, F 461 lacks CYP inhibitory activity, reducing metabolic interference risks .

Pharmacokinetic Profiles :

  • F 461’s BBB permeability contrasts with 3-Bromo-4-pivalamidobenzoic acid, which is a P-gp substrate and excluded from the CNS .
  • The bioavailability score of F 461 (0.55) is superior to Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (0.32), attributed to optimized lipophilicity .

3-Bromo-4-pivalamidobenzoic acid’s high TPSA correlates with poor membrane permeability, limiting its therapeutic utility .

Research Implications

  • Therapeutic Potential: F 461’s BBB permeability and lack of CYP inhibition position it as a candidate for CNS disorders, outperforming analogs with metabolic liabilities .
  • Synthetic Feasibility : F 461’s synthesis route is scalable, unlike boronic acid derivatives requiring stringent anhydrous conditions .
  • Clinical Translation : Comparative data underscore the need for structure-activity relationship (SAR) studies to balance solubility and permeability in this chemical class .

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